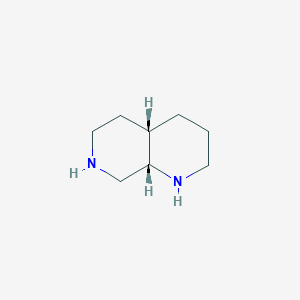
cis-Decahydro-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a bicyclic structure consisting of two fused pyridine rings, with the nitrogen atoms positioned at the 1 and 7 locations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decahydro-1,7-naphthyridine typically involves the hydrogenation of 1,7-naphthyridine. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the cis isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for better control over reaction parameters and can be scaled up to produce larger quantities of the compound efficiently. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Decahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring.
Applications De Recherche Scientifique
cis-Decahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Materials Science: This compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: this compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which cis-Decahydro-1,7-naphthyridine exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. This compound can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, differing in the position of nitrogen atoms.
1,6-Naphthyridine: Known for its anticancer properties and used in medicinal chemistry.
1,8-Naphthyridine: Utilized in the synthesis of pharmaceuticals and materials.
Uniqueness
cis-Decahydro-1,7-naphthyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with metal ions makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCNC[C@H]2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
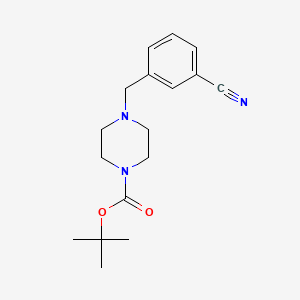
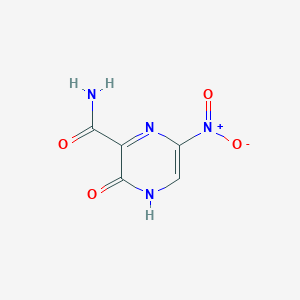
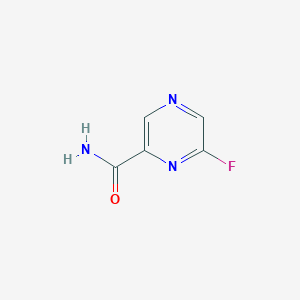
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)
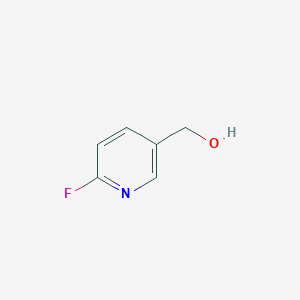
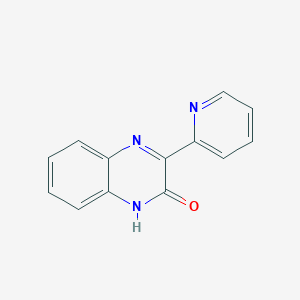
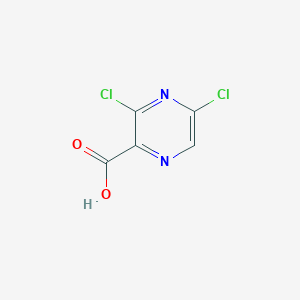
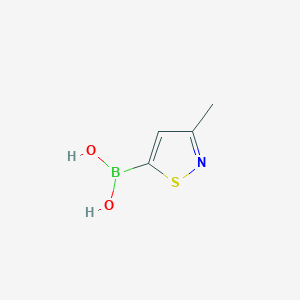
![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)
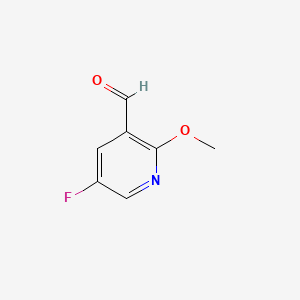
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

